molecular formula C3H6Cl2N2S B2579539 1,3-Thiazol-5-amine dihydrochloride CAS No. 1909319-11-4

1,3-Thiazol-5-amine dihydrochloride

Cat. No.: B2579539
CAS No.: 1909319-11-4
M. Wt: 173.06
InChI Key: NSHHHFZJVAYJCW-UHFFFAOYSA-N
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Description

1,3-Thiazol-5-amine dihydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Thiazol-5-amine dihydrochloride include other thiazole derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities. Its versatility in undergoing different chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .

Biological Activity

1,3-Thiazol-5-amine dihydrochloride is a synthetic compound characterized by its thiazole ring and amine functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, antifungal, antiviral, and antitumor applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and biochemical analyses.

Target Interactions

Thiazole derivatives, including this compound, interact with various biological targets. These interactions can lead to significant changes in cellular functions:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in critical metabolic pathways through non-covalent interactions such as hydrogen bonding.
  • Disruption of Cellular Structures : It has been shown to disrupt microbial cell wall synthesis and interfere with DNA replication, contributing to its antimicrobial properties.

Biochemical Pathways

The compound's action involves several biochemical pathways:

  • Cell Signaling Modulation : It can influence cell signaling pathways by interacting with receptors or signaling molecules, leading to altered gene expression and metabolic activities.
  • Enzyme Interaction : The thiazole moiety allows for binding to specific biomolecules, which can either inhibit or activate their functions.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Antifungal Properties

The compound has shown promising antifungal activity against several fungal pathogens. A study highlighted its effectiveness against Candida albicans, with an MIC value of 16 µg/mL . Additionally, it demonstrated synergistic effects when combined with other antifungal agents like fluconazole, enhancing its efficacy .

Antitumor Activity

Research has also explored the antitumor potential of thiazole derivatives. For example, compounds similar to 1,3-thiazol-5-amine have been evaluated for their cytotoxic effects on various cancer cell lines:

Cell Line IC50 Value
Human glioblastoma (U251)10 µM
Human melanoma (WM793)15 µM

These results indicate that thiazole derivatives may be effective in targeting cancer cells while sparing normal cells .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of various thiazole derivatives, including this compound. The researchers found that modifications to the thiazole ring could enhance antimicrobial properties significantly. For instance, introducing different substituents at specific positions on the thiazole ring improved efficacy against resistant bacterial strains .

Synergistic Effects with Fluconazole

In another study focusing on antifungal activity, researchers examined the synergistic effects of thiazole derivatives combined with fluconazole against Candida albicans. The combination therapy showed a reduction in MIC values compared to monotherapy, indicating a potential strategy for overcoming drug resistance in fungal infections .

Properties

IUPAC Name

1,3-thiazol-5-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHHHFZJVAYJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-11-4
Record name 1,3-thiazol-5-amine dihydrochloride
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